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Compound of Interest

Compound Name: 4,4'-Dibromooctafluorobiphenyl

Cat. No.: B165717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4,4'-Dibromooctafluorobiphenyl (CAS No. 10386-84-2). Due to the limited

availability of experimental nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic

data in publicly accessible databases, this guide combines experimental mass spectrometry

data with predicted NMR and IR data to offer a thorough characterization. Detailed

experimental protocols for the acquisition of such spectra are also provided.

Mass Spectrometry
The electron ionization mass spectrum of 4,4'-Dibromooctafluorobiphenyl is available from

the National Institute of Standards and Technology (NIST) database.[1] The spectrum is

characterized by a prominent molecular ion peak and distinct fragmentation patterns resulting

from the loss of bromine and fluorine atoms.

Table 1: Mass Spectrometry Data for 4,4'-Dibromooctafluorobiphenyl
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m/z (amu) Relative Intensity (%) Assignment

456 ~80
[M]+• (Molecular ion with 79Br,

79Br)

458 ~100
[M]+• (Molecular ion with 79Br,

81Br)

460 ~40
[M]+• (Molecular ion with 81Br,

81Br)

377/379 ~15 [M - Br]+

298 ~10 [M - 2Br]+

149 ~20 [C6F4]+

Note: The relative intensities are approximate values based on the graphical representation of

the NIST spectrum. The characteristic isotopic pattern for two bromine atoms (approx. 1:2:1

ratio for M, M+2, M+4) is clearly observable for the molecular ion.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A standard protocol for obtaining an electron ionization mass spectrum of a solid aromatic

compound like 4,4'-Dibromooctafluorobiphenyl is as follows:

Sample Preparation: A small amount of the solid sample is introduced into the mass

spectrometer via a direct insertion probe.

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded

with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize

and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).
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Detection: An electron multiplier detector records the abundance of each ion, generating the

mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹³C and ¹⁹F NMR data for 4,4'-Dibromooctafluorobiphenyl are not readily

available in public databases. Therefore, predicted data is presented below.

Predicted ¹³C NMR Data
Due to the symmetry of the molecule, four distinct signals are expected in the ¹³C NMR

spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4'-Dibromooctafluorobiphenyl

Carbon Atom Predicted Chemical Shift (ppm)

C-4, C-4' (C-Br) 105 - 115

C-3, C-5, C-3', C-5' (C-F) 135 - 145

C-2, C-6, C-2', C-6' (C-F) 140 - 150

C-1, C-1' (C-C) 110 - 120

Note: These are approximate chemical shift ranges. The actual values can be influenced by the

solvent and experimental conditions.

Predicted ¹⁹F NMR Data
Two signals are anticipated in the ¹⁹F NMR spectrum due to the two different fluorine

environments.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for 4,4'-Dibromooctafluorobiphenyl

Fluorine Atom Predicted Chemical Shift (ppm)

F-3, F-5, F-3', F-5' -130 to -140

F-2, F-6, F-2', F-6' -140 to -150
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Note: Chemical shifts are referenced to CFCl₃. Coupling between the fluorine atoms is

expected.

Experimental Protocol: NMR Spectroscopy
The following is a general procedure for acquiring ¹³C and ¹⁹F NMR spectra of a solid

fluorinated aromatic compound:

Sample Preparation: The solid sample is dissolved in a suitable deuterated solvent (e.g.,

CDCl₃, acetone-d₆). The concentration is typically in the range of 5-20 mg/mL.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹³C or ¹⁹F

nuclei.

Data Acquisition:

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum

to single lines for each unique carbon atom.

For ¹⁹F NMR, a standard one-pulse experiment is usually sufficient.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phased and referenced.

Infrared (IR) Spectroscopy
As with the NMR data, experimental IR data for 4,4'-Dibromooctafluorobiphenyl is not widely

available. Below are the predicted characteristic IR absorption bands.

Table 4: Predicted IR Absorption Bands for 4,4'-Dibromooctafluorobiphenyl

Wavenumber (cm⁻¹) Intensity Vibrational Mode

1600 - 1450 Medium - Strong C=C stretching in aromatic ring

1250 - 1000 Strong C-F stretching

700 - 500 Medium - Strong C-Br stretching
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Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy
For a solid sample like 4,4'-Dibromooctafluorobiphenyl, the following methods can be used

to obtain an FTIR spectrum:

KBr Pellet Method:

A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide

(KBr, ~100-200 mg).

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is

recorded.

Attenuated Total Reflectance (ATR) Method:

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).

Pressure is applied to ensure good contact between the sample and the crystal.

The IR spectrum is then recorded.

Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

4,4'-Dibromooctafluorobiphenyl.
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Caption: Workflow for the spectroscopic characterization of 4,4'-Dibromooctafluorobiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b165717#spectroscopic-data-of-4-4-
dibromooctafluorobiphenyl-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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